molecular formula C12H12BrF2NO3 B1472627 2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene CAS No. 1509933-90-7

2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene

Cat. No. B1472627
CAS RN: 1509933-90-7
M. Wt: 336.13 g/mol
InChI Key: HCDRLURXNHZBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene, also known as BNFC, is an organic compound with a broad range of applications in organic synthesis, drug discovery, and drug delivery. BNFC is a versatile molecule, with a unique combination of properties that make it a valuable tool for research and development. BNFC has been used to synthesize a variety of compounds, including polymers, drugs, and other compounds of interest. In addition, BNFC has been used to develop new methods of drug delivery and to study drug metabolism.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene is not fully understood. However, it is believed that this compound interacts with enzymes and other molecules in the cell to affect their activity. This compound is believed to interact with enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, this compound is believed to interact with other molecules in the cell to affect their activity.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of enzymes involved in cell signaling pathways. Additionally, this compound has been shown to modulate the expression of genes involved in drug metabolism and cell signaling pathways. This compound has also been shown to affect the transport of drugs across cell membranes, as well as to affect the distribution of drugs within cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene in laboratory experiments include its versatility, cost-effectiveness, and ease of use. This compound is a relatively inexpensive compound, and is easy to synthesize and use in laboratory experiments. Additionally, this compound is a relatively stable compound, and can be stored for extended periods of time without degradation. The main limitation of using this compound in laboratory experiments is the lack of detailed information on its mechanism of action.

Future Directions

The future of 2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene is bright. This compound has a wide range of potential applications, including drug discovery, drug delivery, and organic synthesis. Additionally, this compound has the potential to be used in the development of new methods of drug delivery, as well as to study the structure and reactivity of organic molecules. This compound also has the potential to be used in the study of drug metabolism, as well as to study the structure and reactivity of enzymes. Finally, this compound has the potential to be used in the development of new drugs, as well as to study the transport of drugs across cell membranes.

Scientific Research Applications

2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene has a wide range of scientific applications, including drug discovery, drug delivery, and organic synthesis. This compound has been used to synthesize a variety of compounds, including polymers, drugs, and other compounds of interest. In addition, this compound has been used to develop new methods of drug delivery and to study drug metabolism. This compound has also been used to study the structure and reactivity of organic molecules, as well as to study the structure and reactivity of enzymes.

properties

IUPAC Name

2-bromo-1-(4,4-difluorocyclohexyl)oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO3/c13-10-7-8(16(17)18)1-2-11(10)19-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDRLURXNHZBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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